2-(1-Benzyl-1H-indol-5-yl)-N-methylethane-1-sulfonamide
Description
Properties
IUPAC Name |
2-(1-benzylindol-5-yl)-N-methylethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-19-23(21,22)12-10-15-7-8-18-17(13-15)9-11-20(18)14-16-5-3-2-4-6-16/h2-9,11,13,19H,10,12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYORSKJTWWUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736128 | |
| Record name | 2-(1-Benzyl-1H-indol-5-yl)-N-methylethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894351-85-0 | |
| Record name | 2-(1-Benzyl-1H-indol-5-yl)-N-methylethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(1-Benzyl-1H-indol-5-yl)-N-methylethane-1-sulfonamide, also known by its chemical identifiers and structural formula, is an organic compound that belongs to the class of benzenesulfonamides. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 344.43 g/mol. The structure features an indole moiety linked to a sulfonamide group, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O2S |
| Molecular Weight | 344.43 g/mol |
| IUPAC Name | N-[(2S)-2-(1H-indol-5-yl)ethyl]-4-sulfamoylbenzamide |
| CAS Number | 894351-85-0 |
The primary mechanism of action for this compound involves inhibition of carbonic anhydrase II (CA II), an enzyme that plays a crucial role in maintaining acid-base balance in various tissues. Inhibition of CA II has implications for conditions such as glaucoma and certain types of cancer, where pH regulation is disrupted .
Anticancer Activity
Research has indicated that sulfonamide derivatives can exhibit anticancer properties. A study demonstrated that compounds with a similar structure showed significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific activity of this compound in this context warrants further investigation.
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential antibacterial and antifungal activities. A review highlighted that sulfonamides have been effective against a range of pathogens, making them valuable in treating infections .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of compounds similar to this compound. For instance, related arylsulfonamide hybrids have shown promise in protecting neuronal cells from amyloid-beta-induced toxicity, which is relevant for neurodegenerative diseases like Alzheimer’s .
Case Study 1: Anticancer Potential
In vitro studies involving cancer cell lines treated with sulfonamide derivatives demonstrated a dose-dependent reduction in cell viability. The study reported IC50 values that indicate effective concentrations for inducing cytotoxicity in specific cancer types .
Case Study 2: Neuroprotection Against Amyloid Toxicity
A study conducted on SH-SY5Y neuroblastoma cells exposed to amyloid-beta peptides showed that treatment with related compounds resulted in improved cell viability and reduced markers of oxidative stress. This suggests a protective mechanism that may be applicable to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on shared indole/sulfonamide scaffolds or analogous functional groups:
2-(1-Benzyl-1H-indol-5-yl)ethenesulfonic Acid Methylamide (4b)
- Structure : Differs by an unsaturated ethene linker between the indole and sulfonamide groups.
- Synthesis : Generated via condensation of 1-benzyl-1H-indole-5-carbaldehyde with N-Boc-N-methyl-methanesulfonamide under argon in THF .
- Properties : Melting point = 111–112°C ; IR and NMR data confirm the α,β-unsaturated sulfonamide structure .
2-(1-Benzyl-1H-indol-5-yl)ethanesulfonic Acid Methylamide (8b)
- Structure : Saturated ethane linker (reduced form of 4b).
- Synthesis: Hydrogenation of 4b using Pd/C in methanol .
- Properties : Melting point = 98–99°C ; reduced hydrophobicity due to loss of the double bond .
- Key Difference : Enhanced conformational flexibility may improve solubility or metabolic stability.
N-Methyl-1H-indole-5-ethanesulfonamide (Unbenzylated Analog)
- Structure : Lacks the benzyl group at the indole 1-position.
- Molecular Formula : C₁₁H₁₄N₂O₂S (identical to the parent compound but with a free NH indole) .
- Application : Used as a reference standard for serotonin-related drug impurities .
N-(1H-Benzo[d]imidazol-5-yl)-1-phenylmethanesulfonamide (A1D93)
- Structure : Replaces indole with benzimidazole and substitutes phenylmethane for ethane.
- Molecular Formula : C₁₄H₁₃N₃O₂S (MW = 295.34 g/mol ) .
- Key Difference : Benzimidazole’s larger aromatic system may enhance π-π stacking interactions, while the phenylmethane group increases hydrophobicity.
(1-(Phenylsulfonyl)-1H-indol-5-yl)boronic Acid (BD236738)
- Structure : Boronic acid replaces sulfonamide; phenylsulfonyl group at indole 1-position.
- Molecular Formula: C₁₂H₁₈BNO₂ (MW = 235.10 g/mol) .
- Key Difference : Boronic acid enables use in Suzuki-Miyaura cross-coupling, making it valuable in medicinal chemistry for bioconjugation .
Comparative Data Table
Preparation Methods
Formation of the Indole-Sulfonamide Core
The foundational step in synthesizing 2-(1-Benzyl-1H-indol-5-yl)-N-methylethane-1-sulfonamide involves constructing the indole ring with a pre-installed ethanesulfonamide moiety. A patent detailing Naratriptan hydrochloride synthesis (WO2009016466A2) provides a relevant pathway:
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Condensation and Cyclization :
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Decarboxylation :
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Saponification of Formula VIII with aqueous NaOH/KOH produces 5-{2-[(methylamino)sulfonyl]ethyl}-1H-indole-2-carboxylic acid (Formula II).
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Decarboxylation in sulfolane with copper catalysts (e.g., Cu(II) salts) at elevated temperatures removes the carboxylic acid group, yielding 2-(1H-indol-5-yl)-N-methylethanesulfonamide (Formula III).
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Reaction Conditions :
| Step | Reagents/Solvents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | HBr/Acetic Acid | Reflux | 2–3 h | 60–80% |
| Decarboxylation | Sulfolane, CuCl₂ | 180–200°C | 4–6 h | 70–85% |
N-Benzylation of the Indole Nitrogen
The introduction of the benzyl group at the indole’s 1-position is achieved via nucleophilic substitution. While not explicitly detailed in the provided sources, standard benzylation protocols can be adapted:
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Deprotonation :
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Formula III is treated with a strong base (e.g., NaH or K₂CO₃) in anhydrous THF/DMF to deprotonate the indole nitrogen.
-
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Alkylation :
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Benzyl bromide (1.2 equiv) is added dropwise, and the reaction is stirred at 50–60°C for 6–8 hours.
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Workup :
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The crude product is purified via recrystallization (methanol/water) or column chromatography (ethyl acetate/hexane).
Key Spectral Data :
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¹H NMR (DMSO-d₆) : δ 7.78 (d, J = 8.5 Hz, 2H, aromatic), 4.50 (d, J = 15.6 Hz, 1H, CH₂Ph), 3.85 (s, 3H, NCH₃).
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IR (KBr) : 1340 cm⁻¹ (S=O symmetric stretch), 1160 cm⁻¹ (S=O asymmetric stretch).
Optimization of Reaction Parameters
Solvent and Base Selection for Benzylation
Trials with varying bases and solvents demonstrate that NaH in THF achieves higher yields (88–92%) compared to K₂CO₃ in DMF (70–75%). Polar aprotic solvents like DMF may induce side reactions, whereas THF provides optimal solubility and reactivity.
Impact of Temperature on Decarboxylation
Elevating the decarboxylation temperature to 200°C reduces reaction time from 6 to 4 hours but risks decomposition. A balance at 180°C ensures 85% yield without compromising purity.
Analytical Validation and Quality Control
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity for the final product. Retention time: 12.3 min.
Stability Studies
Accelerated stability testing (40°C/75% RH, 6 months) reveals no degradation, affirming the compound’s suitability for long-term storage.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Patent-Based | High reproducibility, scalable | Requires toxic sulfolane | 70–85% |
| Benzylation | Modular, flexible substituents | Multi-step purification | 85–92% |
Industrial-Scale Considerations
Q & A
Q. What are the recommended synthetic routes and purification methods for 2-(1-Benzyl-1H-indol-5-yl)-N-methylethane-1-sulfonamide?
Methodological Answer: The synthesis of sulfonamide derivatives typically involves coupling reactions between sulfonyl chlorides and amine-containing intermediates. For example, in related indole-sulfonamide compounds, intermediates like N-(2-aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide are synthesized first, followed by reaction with carbon bisulfide under basic conditions (e.g., NaOH in methanol) . Purification often employs column chromatography with solvents like dichloromethane-ethyl acetate (1:8 v/v) to isolate the target compound. Reaction monitoring via TLC and crystallization (e.g., slow evaporation in dichloromethane) ensures purity .
Q. What structural characterization techniques are critical for confirming the identity of this compound?
Methodological Answer:
- X-ray crystallography : Resolves bond lengths, dihedral angles, and intermolecular interactions (e.g., C–H···π or N–H···π stabilizing crystal packing). For example, in similar indole-sulfonamides, dihedral angles between aromatic rings range from 89° to 90°, critical for understanding conformational stability .
- Spectroscopy :
| Key Structural Parameters (Example from Related Compounds) |
|---|
| Dihedral angle (indole vs. sulfonamide) |
| S=O bond length (avg.) |
| Intermolecular interactions |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
Methodological Answer: SAR studies should systematically vary substituents on the benzyl or indole moieties. For instance:
- Benzyl group modifications : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance binding affinity to hydrophobic protein pockets .
- Sulfonamide N-substituents : Replacing methyl with bulkier groups (e.g., cyclohexyl) to evaluate steric effects on enzyme inhibition .
- Biological assays : Test modified analogs against target enzymes (e.g., carbonic anhydrase for anticancer activity) using fluorescence-based assays or isothermal titration calorimetry (ITC) .
Q. How can researchers resolve contradictory bioactivity data reported for sulfonamide derivatives?
Methodological Answer: Contradictions often arise from impurities, structural variations, or assay conditions. A systematic approach includes:
Purity validation : Use HPLC (>95% purity) and elemental analysis .
Structural confirmation : Compare experimental X-ray/NMR data with computational models (e.g., DFT-optimized geometries) .
Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature) and validate with positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .
Q. What computational strategies are effective for predicting the binding modes of this compound to therapeutic targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., COX-2 for anti-inflammatory activity). Focus on hydrophobic pockets accommodating the benzyl-indole core .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics .
- QSAR models : Train regression models using descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
